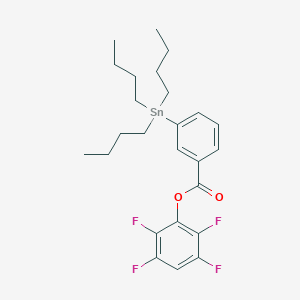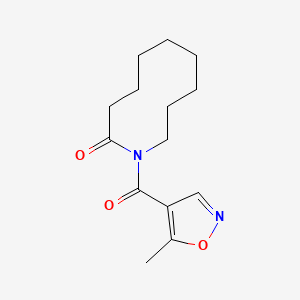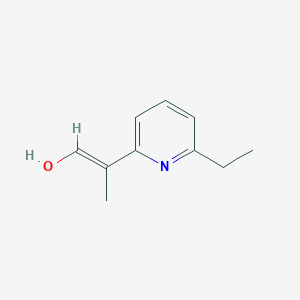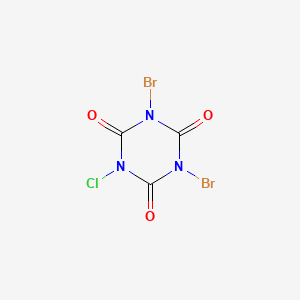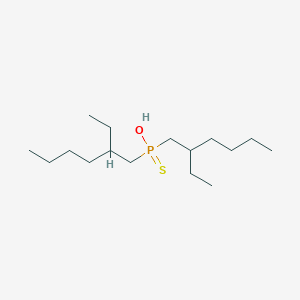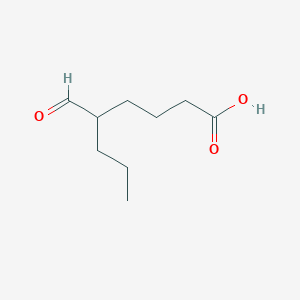![molecular formula C10H12SSe B12545271 [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene CAS No. 144937-46-2](/img/structure/B12545271.png)
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is an organoselenium compound that features both selenium and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene typically involves the reaction of benzene derivatives with selenium and sulfur-containing reagents. One common method includes the use of selenomethyl and methylsulfanyl groups, which are introduced through nucleophilic substitution reactions. The reaction conditions often require the presence of a base, such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound back to its corresponding sulfides and selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of novel drugs with antioxidant and anticancer properties. Selenium-containing compounds are known for their biological activity, and this compound is no exception.
Industry
In the materials science field, this compound can be used to create advanced materials with specific electronic and optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials.
Mecanismo De Acción
The mechanism of action of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene involves its interaction with biological molecules through redox reactions. The selenium and sulfur atoms can participate in electron transfer processes, which can modulate the activity of enzymes and other proteins. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiophenes: Compounds containing sulfur in a five-membered ring structure.
Selenophenes: Compounds containing selenium in a five-membered ring structure.
Benzothiophenes: Benzene fused with a thiophene ring.
Benzoselenophenes: Benzene fused with a selenophene ring.
Uniqueness
[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both selenium and sulfur atoms in its structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
144937-46-2 |
|---|---|
Fórmula molecular |
C10H12SSe |
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
(2-methylselanyl-2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C10H12SSe/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
JYYFKYGJFBFYII-UHFFFAOYSA-N |
SMILES canónico |
CSC(=CC1=CC=CC=C1)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


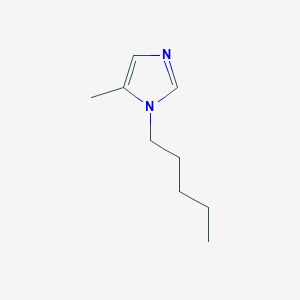
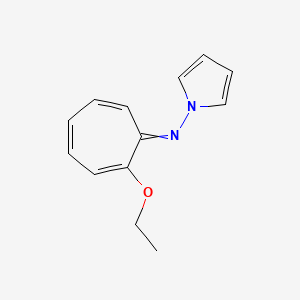
![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)

